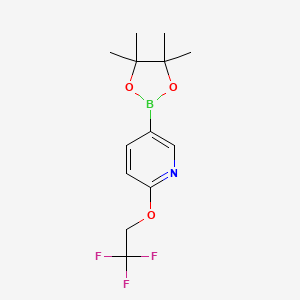
6-Fluoro-2,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are compounds consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,4’-bipyridine can be achieved through several methods, including:
Suzuki Coupling: This method involves the coupling of 6-fluoropyridine-2-boronic acid with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Negishi Coupling: This method involves the coupling of 6-fluoropyridine-2-zinc halide with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and provides high yields.
Stille Coupling: This method involves the coupling of 6-fluoropyridine-2-stannane with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Fluoro-2,4’-bipyridine typically involves large-scale coupling reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The reactions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of 6-Fluoro-2,4’-bipyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivatives.
Substitution: The fluorine atom in 6-Fluoro-2,4’-bipyridine can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: N-oxides of 6-Fluoro-2,4’-bipyridine.
Reduction: Dihydro derivatives of 6-Fluoro-2,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,4’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand in the synthesis of metal complexes. The fluorine atom enhances the electron-withdrawing properties, making it a valuable ligand for transition metal complexes.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Materials Science: 6-Fluoro-2,4’-bipyridine is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It is used as a ligand in catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,4’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, affecting the reactivity and stability of the metal complex. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the biological activity of the drug.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine ligand in coordination chemistry.
4,4’-Bipyridine: Another common bipyridine ligand with different coordination properties.
6-Chloro-2,4’-bipyridine: Similar to 6-Fluoro-2,4’-bipyridine but with a chlorine atom instead of fluorine.
Uniqueness
6-Fluoro-2,4’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties. This makes it a valuable ligand in coordination chemistry, as it can stabilize metal centers and influence their reactivity. Additionally, the fluorine atom can affect the compound’s biological activity, making it a potential candidate for drug development.
Properties
IUPAC Name |
2-fluoro-6-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJSMPHOONNXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673530 |
Source


|
| Record name | 6-Fluoro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214360-31-2 |
Source


|
| Record name | 6-Fluoro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
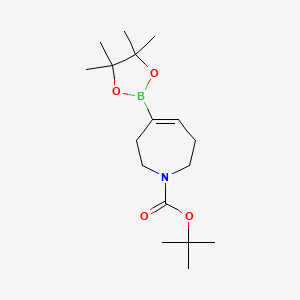
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

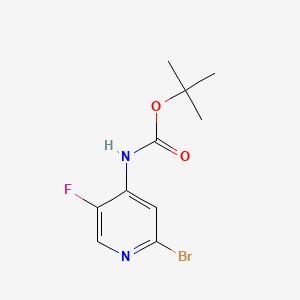

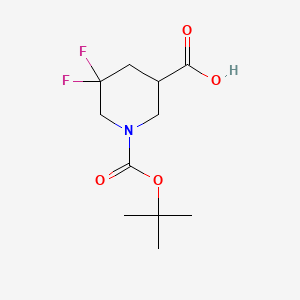



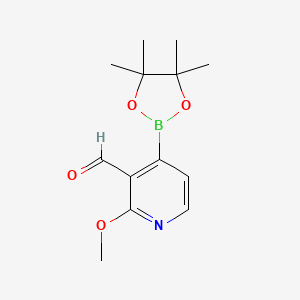
![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)

